3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile
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Overview
Description
3-{5-Oxo-6-azaspiro[34]octan-8-yl}benzonitrile is a chemical compound with the molecular formula C14H14N2O It is known for its unique spirocyclic structure, which includes a benzonitrile moiety and an azaspiro octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the benzonitrile group. One common method includes the cyclization of appropriate precursors under specific conditions to form the azaspiro octane ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic ring or the benzonitrile group.
Substitution: The benzonitrile group can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- {6-azaspiro[3.4]octan-8-yl}methanol hydrochloride
- 6-azaspiro[3.4]octan-1-ol hydrochloride
- {2-oxa-6-azaspiro[3.4]octan-8-yl}methanol
Uniqueness
3-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile is unique due to its specific spirocyclic structure and the presence of the benzonitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(5-oxo-6-azaspiro[3.4]octan-8-yl)benzonitrile |
InChI |
InChI=1S/C14H14N2O/c15-8-10-3-1-4-11(7-10)12-9-16-13(17)14(12)5-2-6-14/h1,3-4,7,12H,2,5-6,9H2,(H,16,17) |
InChI Key |
CDSQAISKDTURGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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